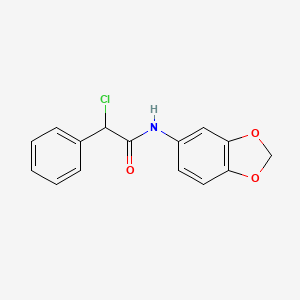

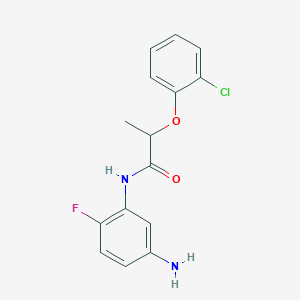

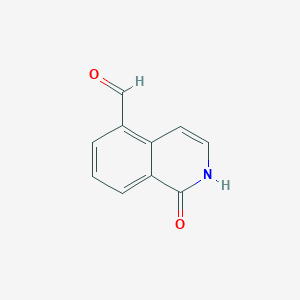

![molecular formula C13H18N2O4 B1388434 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid CAS No. 1214038-55-7](/img/structure/B1388434.png)

2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid

Descripción general

Descripción

2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Pathways and Chemical Reactivity

Research has demonstrated the utilization of compounds similar to 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid in various synthetic pathways, offering insights into their chemical reactivity and potential applications in creating novel compounds. Rossi et al. (2007) explored the divergent and solvent-dependent reactions of related diaza-diene compounds, leading to the synthesis of multiple heterocyclic compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, showcasing their adaptability in chemical synthesis processes (Rossi et al., 2007). Voievudskyi et al. (2016) also highlighted the synthesis and reactivity of pyrrolo[1,2-a]pyrazine derivatives, which were used as starting materials for creating analogues of natural alkaloids, indicating their role in diversifying synthetic routes (Voievudskyi et al., 2016).

Heterocyclic Compound Synthesis

The research by Moskalenko et al. (2011) delved into the synthesis of quinoline-4-carboxylic acids fused with various heterocycles, showcasing the compound's utility in crafting complex molecular structures. This work signifies the importance of these compounds in developing new heterocyclic compounds with potential applications in various scientific fields (Moskalenko et al., 2011).

Acylation and Functional Group Compatibility

Umehara et al. (2016) introduced a novel condensation reaction involving carboxylic acids and non-nucleophilic N-heterocycles, highlighting the high functional group compatibility and broad applicability of such reactions in acylating a wide range of non-nucleophilic nitrogen compounds. This discovery opens up new avenues for modifying and improving the properties of heterocyclic compounds in various research and industrial applications (Umehara et al., 2016).

Supramolecular Synthon Analysis

Vishweshwar et al. (2002) analyzed the X-ray crystal structures of pyrazinic acid and isomeric methylpyrazine carboxylic acids to examine the occurrence of carboxylic acid-pyridine supramolecular synthon V in these heterocyclic acids. This structural analysis correlates molecular features with supramolecular synthons, aiding in crystal engineering strategies (Vishweshwar et al., 2002).

Mecanismo De Acción

Target of Action

It is known that similar compounds are used as building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Mode of Action

The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Biochemical Pathways

It is known that similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Pharmacokinetics

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Result of Action

It is known that similar compounds have shown a wide spectrum of biological activities .

Análisis Bioquímico

Biochemical Properties

2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. For instance, it can be used as a substrate in reactions catalyzed by proteases and peptidases, which cleave peptide bonds and aid in the synthesis of longer peptide chains . The nature of these interactions often involves the temporary protection of amino groups, allowing for selective reactions to occur without interference from other functional groups .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of kinases and phosphatases, enzymes that play crucial roles in signal transduction pathways . Additionally, the compound may alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, which can result in enzyme inhibition or activation . For instance, the Boc group can be selectively removed under acidic conditions, revealing a reactive amine group that can participate in further chemical reactions . This selective deprotection allows for precise control over the timing and location of the compound’s activity within a biological system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models where it has been used to study the dynamics of peptide synthesis and degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may facilitate normal biochemical processes without causing significant adverse effects . At higher doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular functions or causing cell death . Threshold effects have been observed, where a certain dosage level must be reached before any noticeable biological activity occurs .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid and peptide metabolism. The compound interacts with enzymes such as proteases and peptidases, which facilitate its incorporation into larger peptide chains . Additionally, it can affect metabolic flux by altering the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions help to localize the compound to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the endoplasmic reticulum or Golgi apparatus, where it can participate in the synthesis and modification of proteins . The precise localization of the compound ensures that it interacts with the appropriate biomolecules and exerts its intended effects .

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-8-7-14-6-4-5-9(14)10(15)11(16)17/h4-6,10H,7-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQCYWJDBHJYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C=CC=C2C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

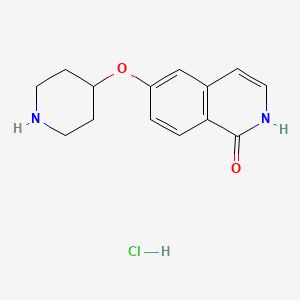

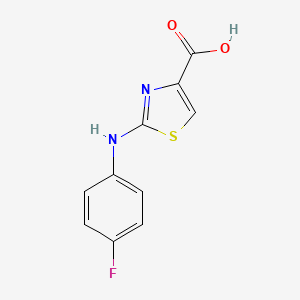

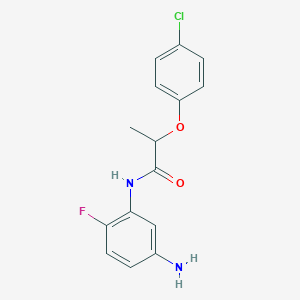

![2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1388354.png)

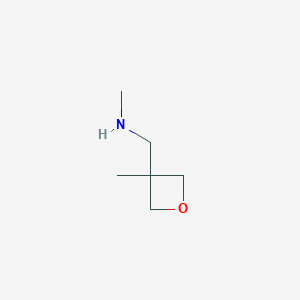

![N-[4-(Isopentyloxy)benzyl]-2-butanamine](/img/structure/B1388371.png)